1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride

Lipophilicity Physicochemical properties Drug-likeness

1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride (CAS 2287313-36-2) is a heteroaromatic sulfonyl chloride building block that combines a pyrazole-3-sulfonyl chloride electrophilic warhead with an N-(2,2-difluorocyclopropyl) substituent. The compound has the molecular formula C6H5ClF2N2O2S, a molecular weight of 242.63 g/mol, a calculated LogP of 1.3907, and a topological polar surface area (TPSA) of 51.96 Ų.

Molecular Formula C6H5ClF2N2O2S
Molecular Weight 242.62
CAS No. 2287313-36-2
Cat. No. B2407378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride
CAS2287313-36-2
Molecular FormulaC6H5ClF2N2O2S
Molecular Weight242.62
Structural Identifiers
SMILESC1C(C1(F)F)N2C=CC(=N2)S(=O)(=O)Cl
InChIInChI=1S/C6H5ClF2N2O2S/c7-14(12,13)5-1-2-11(10-5)4-3-6(4,8)9/h1-2,4H,3H2
InChIKeyJNNJXAGZULYMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride (CAS 2287313-36-2): Procurement-Relevant Physicochemical and Structural Profile


1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride (CAS 2287313-36-2) is a heteroaromatic sulfonyl chloride building block that combines a pyrazole-3-sulfonyl chloride electrophilic warhead with an N-(2,2-difluorocyclopropyl) substituent. The compound has the molecular formula C6H5ClF2N2O2S, a molecular weight of 242.63 g/mol, a calculated LogP of 1.3907, and a topological polar surface area (TPSA) of 51.96 Ų . The gem-difluorocyclopropyl group serves as a metabolically stabilized bioisostere of the cyclopropyl group, imparting enhanced lipophilicity and distinct electronic properties compared to non-fluorinated N-cyclopropyl and N-methyl analogs [1]. The compound is supplied at 98% purity and functions primarily as a versatile intermediate for the synthesis of sulfonamide- and sulfonate-containing screening libraries in medicinal chemistry and agrochemical discovery programs [1].

Why 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride Cannot Be Simply Replaced by Common N-Alkyl Pyrazole-3-sulfonyl Chlorides


Pyrazole-3-sulfonyl chlorides bearing different N-substituents are not functionally interchangeable. The N-(2,2-difluorocyclopropyl) group introduces a combination of gem-difluorination, cyclopropane ring strain, and altered electron density at the pyrazole ring that distinguishes it from N-methyl, N-cyclopropyl, N-isopropyl, and N-(2,2,2-trifluoroethyl) analogs. These differences manifest in three procurement-relevant dimensions: (i) a 25–30% increase in molecular weight versus the N-cyclopropyl analog (242.63 vs. 206.65 g/mol) ; (ii) a markedly different lipophilicity profile (LogP 1.39 vs. -0.26 for the N-methyl analog), which directly influences the physicochemical properties of downstream sulfonamide products ; and (iii) a unique chemical stability fingerprint wherein the difluorocyclopropyl moiety tolerates many synthetic transformations (nitration, bromination, oxidation, Pd-catalyzed cross-coupling) but is incompatible with AlCl₃, catalytic hydrogenation, and lithiation conditions—restrictions that do not identically apply to the non-fluorinated cyclopropyl analog [1]. Substituting any other N-substituted pyrazole-3-sulfonyl chloride therefore yields a different compound with non-equivalent reactivity, stability, and product property profiles.

Quantitative Differentiation Evidence: 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride Versus Closest Analogs


LogP Differentiation: 1-(2,2-Difluorocyclopropyl) vs. N-Methyl Pyrazole-3-sulfonyl Chloride

The target compound exhibits a calculated LogP of 1.3907, representing a >1.6 log unit increase in lipophilicity compared to the N-methyl analog (LogP -0.26) . This difference is driven by the hydrophobic contribution of the gem-difluorocyclopropyl group, which replaces the polar N–CH₃ moiety with a fluorinated carbocycle. The magnitude of this lipophilicity shift is sufficient to alter the predicted membrane permeability and aqueous solubility profile of any sulfonamide library member derived from this building block.

Lipophilicity Physicochemical properties Drug-likeness

Scalable Synthesis: Multigram Preparation with Validated Yield for Procurement Planning

The parent N-(2,2-difluorocyclopropyl)pyrazole core—the immediate precursor to the target sulfonyl chloride—has been synthesized via difluorocyclopropanation of N-vinylpyrazole using the CF₃SiMe₃–NaI (Ruppert–Prakash) system at up to 128 g scale with 83% yield without considerable change in reaction efficiency [1]. In contrast, this difluorocyclopropanation method was found to be unfruitful for non-pyrazole azoles (imidazole, benzimidazole, benzotriazole, indole derivatives showed no conversion), establishing pyrazole as the uniquely competent heterocycle for this scalable transformation among common azoles [1]. The analogous non-fluorinated 1-cyclopropyl-1H-pyrazole-3-sulfonyl chloride relies on a fundamentally different synthetic route (direct N-cyclopropylation or cyclopropyl-substituted pyrazole formation followed by sulfonation), which carries its own cost and scalability profile . The demonstrated 128 g scale with maintained 83% yield provides procurement confidence for programs transitioning from discovery (gram scale) to early development (100+ gram campaigns) [1].

Scalable synthesis Procurement feasibility Building block supply

Chemical Stability Fingerprint: Defined Reactivity Boundaries for the N-Difluorocyclopropylpyrazole Moiety

The N-difluorocyclopropylpyrazole moiety exhibits a well-characterized reactivity tolerance profile enabling informed synthetic planning. The scaffold tolerates nitrating mixture (HNO₃/H₂SO₄), bromine (Br₂), aqueous acids and alkali, KMnO₄, LiBH₄, and Pd(0) complexes, but is unstable toward AlCl₃, catalytic hydrogenation (H₂, Pd–C), and organolithium conditions [1]. This profile is distinct from the non-fluorinated N-cyclopropyl analog, which is not subject to the same hydrogenation incompatibility (cyclopropane rings without gem-difluorination are generally stable to catalytic hydrogenation under mild conditions). The difluorocyclopropyl group's instability toward AlCl₃ precludes Friedel–Crafts acylation conditions, whereas the non-fluorinated cyclopropyl analog can tolerate such Lewis acidic conditions [1]. Electrophilic substitution reactions (nitration, bromination, Vilsmeier–Haack formylation) proceed smoothly on the N-difluorocyclopropylpyrazole scaffold, yielding 1,4-disubstituted pyrazole derivatives in 57–94% isolated yields [1].

Chemical stability Reactivity tolerance Synthetic compatibility

Molecular Weight and Physicochemical Property Comparison: Target vs. N-Cyclopropyl and N-Trifluoroethyl Analogs

The target compound (MW 242.63 g/mol, LogP 1.39, TPSA 51.96 Ų) occupies a distinct physicochemical space compared to its closest N-substituted analogs. The N-cyclopropyl analog (CAS 1995071-82-3) has MW 206.65 g/mol with a predicted pKa of -3.19±0.12, while the N-(2,2,2-trifluoroethyl) analog (CAS 1354706-47-0) has MW 248.61 g/mol . The target's molecular weight is intermediate between the cyclopropyl and trifluoroethyl analogs, while its LogP is substantially higher than the N-methyl analog (ΔLogP +1.65). No single N-substituted pyrazole-3-sulfonyl chloride simultaneously provides: (i) the conformational rigidity of a cyclopropane ring, (ii) the electron-withdrawing effect of gem-difluorination, and (iii) a LogP in the 1.0–1.5 range considered favorable for CNS and intracellular target engagement .

Molecular weight Physicochemical comparison Building block selection

Medicinal Chemistry Precedent: The 2,2-Difluorocyclopropyl Group in a Phase II Clinical Candidate (PF-06700841)

The (S)-2,2-difluorocyclopropyl group—the identical N-substituent motif present in the target compound—features as a critical pharmacophoric element in PF-06700841 (compound 23), a dual JAK1/TYK2 inhibitor that reached Phase II clinical development for autoimmune indications (NCT02969018, NCT02958865, NCT03395184, NCT02974868) [1]. PF-06700841 demonstrates JAK1 IC₅₀ = 17 nM and TYK2 IC₅₀ = 23 nM, with selectivity over JAK2 (IC₅₀ = 77 nM, ~4.5-fold) and JAK3 (IC₅₀ = 6,494 nM, ~380-fold) . While the target sulfonyl chloride is a building block (not the clinical candidate itself), the validated drug-discovery pedigree of the 2,2-difluorocyclopropylpyrazole scaffold provides procurement-relevant precedent: this substituent has demonstrated the ability to contribute to potent, selective, and clinically advanced molecules. N-Cyclopropyl and N-trifluoroethyl pyrazole-3-sulfonyl chlorides lack comparable clinical-stage validation of their specific N-substituent class in a high-profile drug candidate [1].

Clinical validation Difluorocyclopropyl scaffold JAK/TYK2 inhibition

Heteroaromatic Sulfonyl Chloride Stability Classification: Pyrazole-Derived Sulfonyl Chlorides Among the Most Stable Azole Derivatives

A comprehensive 2025 study of 236 heteroaromatic sulfonyl halides established that pyrazole- and imidazole-derived sulfonyl halides are among the most stable of the azole derivatives studied, with hydrolysis to the corresponding sulfonic acid identified as the primary decomposition pathway [1]. This contrasts with pyridine-2- and pyridine-4-sulfonyl chlorides, which undergo formal SO₂ extrusion as their primary decomposition route, and with furan, isoxazole, and certain isothiazole derivatives that exhibit complex decomposition related to limited heterocycle stability in the presence of the electrophilic SO₂Cl group [1]. For procurement, this means pyrazole-3-sulfonyl chlorides as a class are among the more shelf-stable heteroaromatic sulfonyl chloride options, though all require storage under anhydrous conditions to prevent hydrolytic degradation [1]. The electron-withdrawing effect of the gem-difluorocyclopropyl group may further modulate the hydrolysis rate of the sulfonyl chloride compared to electron-donating N-substituents, though direct comparative kinetic data for this specific compound are not yet published (class-level inference with noted data gap) [1].

Sulfonyl chloride stability Hydrolysis Storage and handling

Optimal Application Scenarios for 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride (CAS 2287313-36-2) Based on Differentiation Evidence


Medicinal Chemistry Sulfonamide Library Synthesis Requiring Moderately Lipophilic (LogP 1.0–2.0) Building Blocks

When constructing a sulfonamide screening library where lead-like LogP in the 1.0–2.0 range is desired—a window associated with balanced permeability and solubility for intracellular and CNS target engagement—this sulfonyl chloride provides a LogP of 1.39, compared to the N-methyl analog at -0.26 and the N-cyclopropyl analog whose LogP is not publicly reported but is structurally expected to be lower [1][2]. The difluorocyclopropyl group contributes lipophilicity without the excessive molecular weight of the N-trifluoroethyl analog (MW 242.63 vs. 248.61), keeping derived sulfonamides within lead-like property space [1].

Programs Requiring Scalable Building Block Supply from Discovery Through Early Development (100+ g Campaigns)

The demonstrated 128 g scale synthesis of the N-difluorocyclopropylpyrazole core with maintained 83% yield provides procurement confidence for programs that may need to scale from milligram screening to gram-scale lead optimization without changing building block identity [1]. This scalability, validated by the Enamine Ltd. research group that published the method, supports continuity between discovery chemistry and early process development [1].

Synthetic Routes Compatible with the Defined Stability Fingerprint (Avoiding AlCl₃, Catalytic Hydrogenation, and Lithiation Conditions)

The well-characterized reactivity tolerance profile of the N-difluorocyclopropylpyrazole moiety enables informed synthetic planning: nitration, bromination, Vilsmeier–Haack formylation, KMnO₄ oxidation, LiBH₄ reduction, and Pd(0)-catalyzed cross-coupling are all tolerated, with yields ranging from 57% to 94% for electrophilic substitution reactions [1]. Programs that design their sulfonamide library synthesis within these compatibility boundaries benefit from both the differentiated physicochemical properties and the synthetic tractability of this building block. Programs requiring post-sulfonamide AlCl₃-mediated or hydrogenation steps should consider the non-fluorinated N-cyclopropyl analog instead [1].

Drug Discovery Programs Targeting Kinase or Inflammatory Targets Where the 2,2-Difluorocyclopropyl Scaffold Has Clinical Precedent

The 2,2-difluorocyclopropylpyrazole scaffold has demonstrated clinical translation via PF-06700841, a dual JAK1/TYK2 inhibitor that reached Phase II trials [1][2]. The target sulfonyl chloride serves as a versatile entry point for generating sulfonamide analogs that explore the SAR around this clinically validated scaffold. The JAK1 IC₅₀ of 17 nM and TYK2 IC₅₀ of 23 nM achieved by PF-06700841 establish potency benchmarks for the difluorocyclopropylpyrazole chemotype that are not available for N-cyclopropyl or N-trifluoroethyl analogs [2]. Procurement of this building block supports scaffold-hopping and bioisostere replacement strategies within programs targeting kinase-mediated inflammatory and autoimmune pathways [1].

Quote Request

Request a Quote for 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.